molecular formula C23H18BrFN4O3 B2952738 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 946302-03-0

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2952738
CAS No.: 946302-03-0
M. Wt: 497.324
InChI Key: ISYDVQAUCCIWPB-UHFFFAOYSA-N
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Description

2-{3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a 1,2,4-oxadiazole ring, a moiety recognized in medicinal chemistry as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity in drug candidates . This heterocyclic scaffold is found in a range of therapeutic agents and is widely exploited for developing molecules with diverse biological activities . The compound's design also features a dihydropyridinone core, a privileged structure in drug discovery. The specific research applications and mechanism of action for this compound are an active area of investigation. Its complex architecture suggests potential as a key intermediate or a novel chemical probe for high-throughput screening, target identification, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential interactions with various biological targets. This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) and handling guidelines should be consulted prior to use.

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN4O3/c1-13-11-14(2)29(12-19(30)26-18-6-4-3-5-17(18)25)23(31)20(13)22-27-21(28-32-22)15-7-9-16(24)10-8-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYDVQAUCCIWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the bromophenyl group. The next steps involve the formation of the pyridine ring and the subsequent attachment of the fluorophenylacetamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on various cellular processes.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs or functional analogs with shared pharmacophores or biological targets. The provided evidence (Pharmacopeial Forum, 2017) lists three compounds:

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

These compounds differ significantly from the target molecule in both core structure and substituents:

  • Core Scaffold: The evidence compounds feature tetrahydropyrimidinone and hexane backbones, whereas the target compound has a dihydropyridinone-oxadiazole hybrid.
  • Substituents: The evidence compounds include dimethylphenoxy and diphenyl groups, while the target compound has bromophenyl, fluorophenyl, and methyl groups.

Key Limitations for Comparison:

  • Absence of Pharmacological Data: No biological data (e.g., IC₅₀, binding affinity) are provided for either the target compound or the listed analogs, precluding functional comparisons.

Data Tables

Due to the absence of relevant data in the provided evidence, comparative tables cannot be constructed. A typical table for such comparisons would include:

Parameter Target Compound Compound 1 (Evidence) Compound 2 (Evidence)
Core Structure Dihydropyridinone-oxadiazole Tetrahydropyrimidinone-hexane Tetrahydropyrimidinone-hexane
Key Substituents 4-Bromophenyl, 2-fluorophenyl 2,6-Dimethylphenoxy, diphenyl 2,6-Dimethylphenoxy, diphenyl
Stereochemistry Not specified R/S configurations R/S configurations
Reported Bioactivity N/A N/A N/A

Biological Activity

The compound 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C19H16BrFN4O2C_{19}H_{16}BrFN_{4}O_{2} and a molecular weight of 431.3 g/mol . Its structure features a complex arrangement that includes a 1,2,4-oxadiazole moiety and a dihydropyridine framework. The presence of the bromophenyl and fluorophenyl groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities such as:

  • Antitumor Activity :
    • Compounds containing oxadiazole derivatives have shown promising results against several cancer cell lines. For instance, studies have demonstrated that oxadiazole-based compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Effects :
    • The incorporation of oxadiazole rings has been linked to anti-inflammatory properties. In particular, derivatives with halogen substitutions (like bromine) have shown enhanced activity by modulating inflammatory pathways .
  • Antimicrobial Properties :
    • Similar compounds have exhibited significant antibacterial and antifungal activities. The presence of electron-withdrawing groups in the aromatic rings is critical for their efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies highlight several key factors influencing the biological activity of this compound:

  • Substituent Effects : The presence of halogen atoms (such as bromine and fluorine) on the phenyl rings significantly enhances the cytotoxicity and antimicrobial properties of the compounds.
  • Dihydropyridine Framework : This moiety is essential for maintaining the structural integrity necessary for biological interactions. Variations in substituents at specific positions on the dihydropyridine ring can lead to differing levels of activity.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antitumor Studies :
    • A study reported that oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents . For instance, a related compound demonstrated an IC50 value of 25 µM against breast cancer cell lines.
  • Antimicrobial Assays :
    • In vitro tests showed that derivatives with bromine substitution displayed significant antibacterial activity against Gram-positive bacteria, achieving comparable efficacy to standard antibiotics like norfloxacin .

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
AntitumorOxadiazole Derivative25
AntimicrobialBrominated Compound15
Anti-inflammatoryFluorinated Compound30

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group, a dihydropyridinone core with methyl groups at positions 4 and 6, and an acetamide moiety linked to a 2-fluorophenyl group. Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon hybridization (e.g., oxadiazole C=N signals at ~160-170 ppm).
  • X-ray crystallography : Resolve bond lengths and angles, particularly for the oxadiazole and dihydropyridinone rings (as seen in analogous compounds ).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C24_{24}H20_{20}BrFN4_4O3_3) and molecular weight (527.8 g/mol) .

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

Synthesis typically involves:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives (e.g., 4-bromobenzonitrile derivatives) under microwave-assisted or thermal conditions .
  • Dihydropyridinone assembly : Cyclization of β-keto esters with urea derivatives, followed by methylation at positions 4 and 5.
  • Acetamide coupling : Amide bond formation between the pyridinone nitrogen and 2-fluorophenylacetic acid using coupling agents like HATU or EDCI . Key conditions: Anhydrous solvents (e.g., DMF), controlled temperature (60–100°C), and inert atmosphere to prevent side reactions.

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity, and what statistical methods are applicable?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a central composite design (CCD) can model non-linear relationships between variables and yield .
  • Purification strategies : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 columns, acetonitrile/water) to isolate the compound (>95% purity). Monitor purity via HPLC with UV detection at 254 nm .
  • Contradiction resolution : If conflicting yields arise (e.g., 70% vs. 85% in literature), validate reaction setups using standardized protocols (e.g., replicate inert atmosphere conditions from ).

Q. What strategies are used to analyze the structure-activity relationships (SAR) of this compound in biological assays?

  • Bioisosteric replacement : Modify the oxadiazole ring (e.g., replace bromine with chlorine) or fluorophenyl group to assess impact on target binding (e.g., kinase inhibition).
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with analogs lacking the 4-bromo substituent to determine bromine’s role in activity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or HDACs, guided by crystallographic data from related structures .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for in vitro studies?

  • Solubility profiling : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Assess precipitation via dynamic light scattering (DLS).
  • Stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Oxadiazole rings are prone to hydrolysis under acidic/basic conditions, requiring pH-controlled buffers .
  • Metabolic stability : Use liver microsome assays (human or rodent) to estimate half-life (t1/2_{1/2}) and guide dosing regimens in subsequent studies.

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activities or synthetic yields?

  • Method validation : Replicate protocols from conflicting studies under identical conditions (e.g., catalyst type, solvent ratios).
  • Orthogonal assays : Confirm biological activity using alternative assays (e.g., apoptosis flow cytometry vs. ATP-based viability assays).
  • Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell passage number, serum concentration in culture media) .

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